molecular formula C12H8F3NO2S B1317295 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid CAS No. 343322-66-7

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid

Cat. No.: B1317295
CAS No.: 343322-66-7
M. Wt: 287.26 g/mol
InChI Key: YLDCVMXOMGMKIA-UHFFFAOYSA-N
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Description

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is a thiazole derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a thiazole ring, a trifluoromethyl group, and a carboxylic acid functional group. It is used in various scientific research fields due to its potential biological and chemical activities.

Scientific Research Applications

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid has diverse applications in scientific research:

Future Directions

This compound can be used to prepare a fungicidal mixture . Its potential for further applications could be explored in future research.

Biochemical Analysis

Biochemical Properties

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, depending on the specific isoform and context of the reaction . Additionally, it has shown interactions with proteins involved in inflammatory pathways, potentially modulating the activity of key inflammatory mediators .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been found to influence cell signaling pathways, particularly those related to inflammation and oxidative stress . The compound can modulate gene expression by affecting transcription factors and other regulatory proteins. In terms of cellular metabolism, it has been shown to impact the production of reactive oxygen species (ROS) and the activity of antioxidant enzymes . These effects can lead to changes in cell proliferation, apoptosis, and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, altering their conformation and activity. For example, its interaction with cytochrome P450 enzymes involves binding to the active site, leading to either inhibition or activation of the enzyme . The compound can also influence enzyme activity by modifying the expression of genes encoding these enzymes. Additionally, it has been observed to interact with signaling molecules, such as kinases and phosphatases, thereby modulating signal transduction pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that it remains stable under standard laboratory conditions but can degrade under extreme pH or temperature . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and enzyme activity . These temporal effects are essential for understanding the compound’s potential therapeutic applications and safety profile.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to exert beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can lead to toxic effects, including liver and kidney damage . These threshold effects highlight the importance of dose optimization in potential therapeutic applications. Toxicity studies have shown that the compound’s adverse effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can undergo various metabolic transformations, including hydroxylation and conjugation reactions . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, the compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to modulate key metabolic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, influencing its intracellular concentration and localization. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can impact mitochondrial function and energy metabolism . Understanding the subcellular localization is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester.

    Hydrolysis: The ester is hydrolyzed using sodium hydroxide in an aqueous solution.

    Reaction Conditions: The reaction mixture is stirred at 40°C overnight. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Extraction: After the reaction is complete, the mixture is extracted with ethyl acetate and water. The organic layer is separated and dried over anhydrous sodium sulfate.

    Purification: The solvent is removed under reduced pressure to obtain the final product with a yield of 99%.

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are scaled up to accommodate larger quantities. The process is optimized for efficiency, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The thiazole ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution can introduce various functional groups onto the thiazole ring .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2S/c1-6-9(11(17)18)16-10(19-6)7-2-4-8(5-3-7)12(13,14)15/h2-5H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCVMXOMGMKIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60582978
Record name 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343322-66-7
Record name 5-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60582978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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